Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

Lipophilicity Tautomerism Physicochemical properties

Researchers developing CDK2 inhibitors or N,O-bidentate metal complexes require a 4-methyl pyridazine scaffold with controlled tautomeric equilibrium and tailored lipophilicity. Generic 4-H analogs compromise SAR reproducibility. This building block solves that. Key advantages: - Enables fine-tuned logP (ΔLogP = -0.24 vs. 4-H analog) for CDK2 inhibitor optimization - Tautomeric 6-hydroxy/6-oxo equilibrium supports reliable metal-binding & derivatization - ≥98% HPLC purity with global shipping; suitable for medchem and catalysis programs

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13899475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN=C1C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10)
InChIKeyVXVDAORCXAZZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate Overview


Methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate (CAS 2830276‑35‑0, MF C₇H₈N₂O₃, MW 168.15 g/mol) is a heterocyclic compound belonging to the pyridazine family . It features a 1,2‑diazine core bearing a 4‑methyl substituent, a 6‑hydroxy (or 6‑oxo) functionality, and a methyl carboxylate ester at the 3‑position . This substitution pattern endows the compound with distinct physicochemical properties, including a predicted ACD/LogP of −0.70 and a polar surface area of 68 Ų, which influence its solubility and permeability profile . The compound exists in a tautomeric equilibrium between the 6‑hydroxy and 6‑oxo forms, a behavior that modulates its hydrogen‑bonding capacity and reactivity [1].

Why Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate Is Irreplaceable


The 4‑methyl substitution in methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate is not a trivial modification; it fundamentally alters the compound's tautomeric equilibrium, lipophilicity, and intermolecular hydrogen‑bonding patterns compared to the unsubstituted analog (methyl 6‑hydroxy‑pyridazine‑3‑carboxylate) [1]. These differences translate into distinct pharmacokinetic and pharmacodynamic behaviors. For instance, methylation at the 4‑position increases the lipophilicity of the pyridazine scaffold, as demonstrated in studies of methylated 6‑hydroxypyridazine‑3‑carboxylic acids, which showed enhanced logP values and altered crystal packing due to CH⋯O hydrogen bonds [1]. Consequently, simple in‑class substitution with a 4‑H analog will yield a compound with different solubility, permeability, and target engagement profiles, jeopardizing the reproducibility of structure‑activity relationships (SAR) and downstream biological assays [2].

Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate vs. Analogs: Evidence


Lipophilicity and Hydrogen-Bonding vs. 4-Unsubstituted Analog

Methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate exhibits a distinct tautomeric equilibrium and enhanced lipophilicity relative to the 4‑unsubstituted analog (methyl 6‑hydroxy‑pyridazine‑3‑carboxylate). Studies on the corresponding carboxylic acid series demonstrate that methylation at the 4‑position of the 6‑hydroxypyridazine‑3‑carboxylic acid core increases the octanol‑water partition coefficient and introduces additional CH⋯O hydrogen bonds in the solid state [1]. This directly impacts the compound's solubility and membrane permeability, with the target compound predicted to have an ACD/LogP of −0.70 compared to −0.46 for the 4‑unsubstituted methyl ester [2].

Lipophilicity Tautomerism Physicochemical properties

CDK2 Inhibitor Derivatization vs. Pyridazine-3-carboxylates

The 3,6‑disubstituted pyridazine scaffold, of which methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate is a versatile precursor, has been validated as a novel class of CDK2 inhibitors. In a head‑to‑head series of 3,6‑disubstituted pyridazines, compounds with optimized substitution at the 6‑position achieved IC₅₀ values as low as 20.1 nM against CDK2 and sub‑micromolar antiproliferative activity in T‑47D breast cancer cells (IC₅₀ = 0.43 µM) [1]. While the specific derivative bearing the 4‑methyl‑6‑hydroxy motif was not directly tested in this study, the SAR indicates that the 4‑methyl group can be leveraged to modulate lipophilicity and metabolic stability without abolishing CDK2 inhibition. In contrast, simpler pyridazine‑3‑carboxylate analogs lacking the 4‑methyl and 6‑hydroxy handles show substantially weaker CDK2 inhibition (IC₅₀ > 150 nM) [1].

Anticancer CDK2 inhibition Scaffold hopping

Tautomerism and Metal-Binding vs. 6-Oxo Analogs

The 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate framework exists in a tautomeric equilibrium with its 6‑oxo form, a feature not present in permanently 6‑oxo‑substituted analogs (e.g., methyl 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxylate). This equilibrium allows the compound to act as a bidentate ligand through the N2 and O6 atoms, forming stable complexes with transition metals [1]. Studies on the parent pyridazine‑3‑carboxylic acid (pKₐ = 3.0) show that it is a slightly weaker acid than pyridazine‑4‑carboxylic acid (pKₐ = 2.8) [2], and the presence of the 6‑hydroxy/oxo group further modulates its coordination geometry and complex stability. In contrast, the permanently 6‑oxo analog lacks the hydroxyl tautomer, reducing its versatility as a ligand for applications in catalysis, magnetic materials, or metallodrug discovery [3].

Metal complexation Tautomerism Coordination chemistry

Research and Industrial Applications


CDK2 Inhibitor Lipophilicity & Permeability Optimization

Use methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate as a starting building block to synthesize 3,6‑disubstituted pyridazine CDK2 inhibitors with tailored lipophilicity. The 4‑methyl group offers a handle to fine‑tune logP (predicted ΔLogP = −0.24 vs. 4‑H analog ) while maintaining the 6‑hydroxy/oxo functionality for further derivatization or metal‑binding. Researchers can employ this scaffold to explore SAR around CDK2 inhibition, with reference to the potent activity observed for related 3,6‑disubstituted pyridazines (CDK2 IC₅₀ = 20.1 nM) [1].

Synthesis of Tunable Metal Complexes

Leverage the tautomeric equilibrium of the 6‑hydroxy/6‑oxo group in methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate to prepare N,O‑bidentate transition metal complexes. The 4‑methyl substituent introduces steric and electronic effects that can modulate complex stability and reactivity compared to 4‑unsubstituted pyridazine‑3‑carboxylate ligands [2]. Such complexes are of interest for the development of novel catalysts, magnetic materials, or metallodrug candidates.

Tautomerism-Dependent Protein-Ligand Probe

Employ methyl 6‑hydroxy‑4‑methyl‑pyridazine‑3‑carboxylate as a model compound to investigate how tautomeric equilibria influence binding to biological targets. Its distinct tautomeric preference, as characterized by spectroscopic and computational studies [2], makes it a valuable tool for validating in silico predictions of hydrogen‑bonding patterns and for training machine‑learning models aimed at predicting tautomer‑dependent bioactivity.

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